molecular formula C10H8BrN B2720222 5-Bromo-3-methylisoquinoline CAS No. 16552-67-3

5-Bromo-3-methylisoquinoline

Cat. No.: B2720222
CAS No.: 16552-67-3
M. Wt: 222.085
InChI Key: ZYWCKIAWFQINJC-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisoquinoline: is an organic compound with the molecular formula C10H8BrN . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 3-methylisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a Lewis acid like iron(III) bromide .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-methylisoquinoline.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: The primary product is 3-methylisoquinoline.

Scientific Research Applications

Chemistry: 5-Bromo-3-methylisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its derivatives are employed in the synthesis of materials with specific electronic and optical properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methylisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The bromine atom also influences its biological activity, making it a valuable compound in medicinal chemistry .

Biological Activity

5-Bromo-3-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound is an isoquinoline derivative characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of the isoquinoline ring. Its molecular formula is C10H8BrNC_{10}H_{8}BrN, and it has a molecular weight of approximately 232.08 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit the growth of cancer cells in vitro. The compound demonstrated significant antiproliferative effects on gastric and lung cancer cell lines, with IC50 values indicating effective doses for inhibiting cell growth .

Cell LineIC50 Value (µM)
MGC-803 (Gastric)5.1
HGC-27 (Gastric)7.6

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of migration and invasion of cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties . It interacts with various pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, thereby modulating cellular responses.
  • Receptor Interaction : It can bind to receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

These interactions highlight its potential as a pharmacophore in drug design, particularly for developing new therapeutics targeting cancer and infectious diseases.

Case Studies and Research Findings

  • Antimalarial Potential : A study explored isoquinolines' effectiveness against Plasmodium falciparum, identifying derivatives that inhibited parasite growth. Although specific data on this compound was limited, its structural similarities suggest it could serve as a lead compound for further development in antimalarial therapies .
  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various derivatives of isoquinolines to elucidate their biological activities. The insertion of bromine into the isoquinoline structure has been shown to enhance certain biological properties compared to their precursors .

Properties

IUPAC Name

5-bromo-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCKIAWFQINJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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